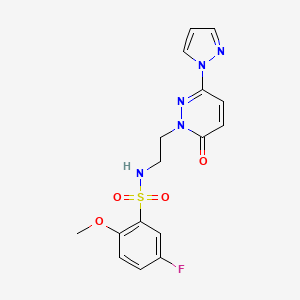![molecular formula C25H27N3O3S B2649093 2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 900003-56-7](/img/structure/B2649093.png)
2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule that features a unique tricyclic structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the tricyclic core: This could be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the sulfanyl group: This step might involve the use of thiol reagents under specific conditions to introduce the sulfanyl group onto the tricyclic core.
Attachment of the acetamide moiety: This could be done through an amide coupling reaction using an appropriate acylating agent and a base.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics to polymers or other materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it were to act as a drug, it might bind to a particular enzyme or receptor, modulating its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide: This compound itself.
Other tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Sulfanyl-containing compounds: Compounds with sulfanyl groups attached to different cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tricyclic core, sulfanyl group, and acetamide moiety. This combination of features is not commonly found in other compounds, making it a subject of interest for further study.
Propiedades
IUPAC Name |
2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)12-13-28-24(30)23-22(19-6-4-5-7-20(19)31-23)27-25(28)32-15-21(29)26-14-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKBHQHPJVRDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
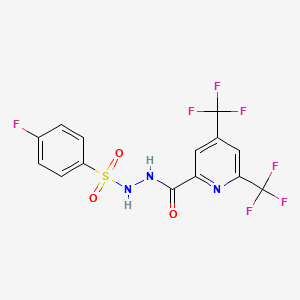
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2649011.png)
![(2S,3R)-2-[1-(2-Methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/new.no-structure.jpg)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649013.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2649016.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2649018.png)
![3-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2649019.png)
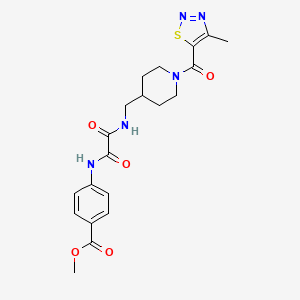
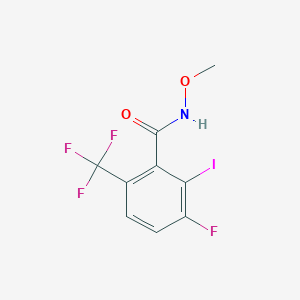

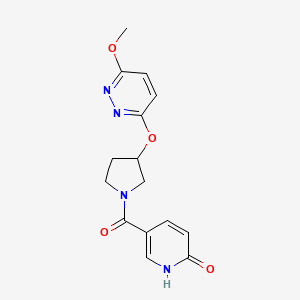
![4-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID](/img/structure/B2649026.png)
